molecular formula C10H15ClN2 B13444676 4-Chloro-6-methyl-2-(pentan-3-yl)pyrimidine

4-Chloro-6-methyl-2-(pentan-3-yl)pyrimidine

Cat. No.: B13444676
M. Wt: 198.69 g/mol
InChI Key: LQRULCNDFDZOAJ-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(pentan-3-yl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a chlorine atom at position 4, a methyl group at position 6, and a pentan-3-yl group at position 2. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-(pentan-3-yl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 2,4-dichloro-6-methylpyrimidine with an appropriate alkylating agent, such as pentan-3-yl bromide, in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods is crucial to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-(pentan-3-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with various functional groups replacing the chlorine atom.

    Coupling Reactions: Biaryl or heteroaryl compounds with extended conjugation.

Scientific Research Applications

4-Chloro-6-methyl-2-(pentan-3-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(pentan-3-yl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and alkyl groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methyl-2-(pentan-3-yl)pyrimidine is unique due to the presence of the pentan-3-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and can lead to different applications and properties.

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

4-chloro-6-methyl-2-pentan-3-ylpyrimidine

InChI

InChI=1S/C10H15ClN2/c1-4-8(5-2)10-12-7(3)6-9(11)13-10/h6,8H,4-5H2,1-3H3

InChI Key

LQRULCNDFDZOAJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NC(=CC(=N1)Cl)C

Origin of Product

United States

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